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Compound Name: Antimycobacterial agent-4

Cat. No.: B15560721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-(2-pyridyl)thiazole scaffold has emerged as a privileged structure in medicinal

chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core

have shown significant promise as antimycobacterial, antiplasmodial, and anticancer agents,

primarily through the inhibition of various protein kinases. This technical guide provides an in-

depth overview of the discovery, synthesis, and biological evaluation of these compounds,

presenting key data, experimental protocols, and a visualization of the underlying scientific

processes.

Core Synthesis and Structure-Activity Relationships
The synthesis of the 2-amino-4-(2-pyridyl)thiazole core is most commonly achieved through the

Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone, in this

case, 2-bromo-1-(pyridin-2-yl)ethanone, with a thiourea derivative.[1][2][3] The versatility of this

synthesis allows for the introduction of a wide array of substituents at the 2-amino position,

which has been a key strategy in optimizing the biological activity of these compounds.

Structure-activity relationship (SAR) studies have consistently highlighted the importance of the

4-(2-pyridyl) moiety for potent biological activity, particularly in the context of antimycobacterial

agents.[1][4] Modifications at this position often lead to a significant decrease or complete loss

of activity.[1] Conversely, the 2-amino position offers considerable flexibility for substitution. The

introduction of various aryl, heteroaryl, and acyl groups at this position has led to the discovery

of derivatives with enhanced potency and improved pharmacokinetic profiles.[1][4][5] For
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instance, the incorporation of substituted benzoyl groups at the N-2 position dramatically

improved the antitubercular activity of the initial hit compounds by over 128-fold.[4]

Biological Activity: Quantitative Data
The 2-amino-4-(2-pyridyl)thiazole derivatives have been extensively evaluated against a range

of biological targets. The following tables summarize the quantitative data from key studies,

showcasing their potential in different therapeutic areas.

Antimycobacterial Activity

Compound
Substituent at
N-2

MIC (µM)
against M.
tuberculosis
H37Rv

Cytotoxicity
(IC50 in µM)

Reference

1 Unsubstituted >128 >100 [1]

2
N-(3-

Chlorobenzoyl)
0.024 ~7.1 [4]

3 N-(Pyridin-3-yl) <0.20 1.6 [1]

4 N-(Cyclohexyl) 12.5 >100 [1]

5
N-(2-

Methoxyphenyl)
3.13 12.5 [1]

Kinase Inhibitory Activity
Compound

Target
Kinase

IC50 (nM) Cell Line GI50 (nM) Reference

Dasatinib

(BMS-

354825)

pan-Src <1 K562 <1 [6]

Derivative 53 ALK 12.4 SUP-M2 - [7]

Derivative 78 CDK4 1 MV4-11 23 [8]

Derivative 78 CDK6 34 MV4-11 23 [8]
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Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings.

The following sections provide protocols for the synthesis of the core scaffold and a common

biological assay.

Synthesis of 2-amino-4-(pyridin-2-yl)thiazole
This protocol is a generalized representation of the Hantzsch thiazole synthesis used in

multiple studies.[1][3]

Reaction Setup: To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 eq) in

ethanol, add thiourea (1.0-1.2 eq).

Reaction Conditions: The reaction mixture is stirred and heated at 70°C.

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or

liquid chromatography-mass spectrometry (LC/MS).

Work-up: Upon completion (typically 2-4 hours), the reaction mixture is cooled to room

temperature, leading to the formation of a precipitate.

Purification: The precipitate is collected by vacuum filtration and washed with a suitable

solvent like acetone. The crude product can be further purified by recrystallization or column

chromatography. For the free base, the solid is often dissolved in an aqueous base (e.g., 2M

NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are

then combined, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure to yield the final product.[1]

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for assessing the inhibitory activity of compounds

against a specific protein kinase.

Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test

compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

Assay Procedure:
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A solution of the kinase and substrate in the assay buffer is prepared.

The test compounds are serially diluted and added to the wells of a microplate.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the amount of product formed (or ATP consumed) is

quantified using a suitable detection reagent and a luminometer or spectrophotometer.

Data Analysis: The IC50 values (the concentration of inhibitor required to reduce the enzyme

activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing the Science
Diagrams are essential for understanding complex biological pathways and experimental

workflows. The following visualizations have been created using the DOT language to adhere

to the specified requirements.

General Synthetic Workflow
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Caption: General workflow for the Hantzsch synthesis of 2-amino-4-(2-pyridyl)thiazole

derivatives.

Kinase Inhibition Signaling Pathway
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Caption: Mechanism of action for 2-amino-4-(2-pyridyl)thiazole derivatives as kinase inhibitors.

Conclusion
The 2-amino-4-(2-pyridyl)thiazole scaffold represents a highly fruitful starting point for the

development of novel therapeutics. The synthetic accessibility and the well-defined structure-

activity relationships provide a solid foundation for further optimization. The potent and diverse

biological activities observed to date, particularly in the realms of infectious diseases and

oncology, underscore the significant potential of this compound class. This guide serves as a

comprehensive resource for researchers aiming to build upon the existing knowledge and

unlock the full therapeutic promise of these remarkable molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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